molecular formula C13H23NO4 B1649511 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate CAS No. 1009376-54-8

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

Cat. No.: B1649511
CAS No.: 1009376-54-8
M. Wt: 257.33
InChI Key: CUBAIJGHSDICOZ-UWVGGRQHSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at the 3S and 4R positions with a methyl group and two ester moieties: a tert-butyl ester at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₁₃H₂₃NO₄, with a molar mass of 273.32 g/mol .

Purification likely involves flash chromatography with solvents like diethyl ether/n-pentane .

Applications: Piperidine dicarboxylates are critical intermediates in pharmaceutical synthesis, particularly for alkaloid-derived drugs and protease inhibitors. The tert-butyl group enhances steric protection, while the methyl ester balances reactivity and solubility .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBAIJGHSDICOZ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate is a synthetic organic compound characterized by its unique piperidine structure. This compound has gained attention in the scientific community due to its potential biological activities and applications in various therapeutic areas. The molecular formula for this compound is C₁₂H₂₁NO₄, with a molecular weight of approximately 243.30 g/mol. The presence of stereogenic centers at the 3 and 4 positions of the piperidine ring contributes to its chirality and specificity in biological interactions.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The tert-butyl group enhances lipophilicity, which may influence membrane permeability and receptor binding.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
CAS Number1009376-54-8
Chirality(3S,4R)

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in neurological processes and metabolic regulation.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence suggesting that it could modulate inflammatory responses.

Study 1: Neuroprotective Effects

A study conducted on a related piperidine derivative demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce neuronal cell death induced by oxidative stress through the activation of survival pathways involving BDNF (Brain-Derived Neurotrophic Factor) signaling.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of similar compounds. Results indicated that these piperidine derivatives could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally related compounds:

Compound NameBiological ActivityReference
1-tert-butyl 3-methyl (3S)-piperidine-1,3-dicarboxylateNeuroprotective and anti-inflammatory
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylateEnzyme inhibition
tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylateAntioxidant properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

(a) 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
  • Structure : Differs in stereochemistry (3R,6S vs. 3S,4R) and substituent position (6-methyl vs. 4-methyl).
  • Molecular Formula: C₁₃H₂₃NO₄ (identical to the target compound).
  • Key Difference : Altered stereochemistry impacts binding affinity in chiral environments, critical for drug-receptor interactions .
(b) O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate
  • Structure : Replaces the 4-methyl group with a hydroxyl (-OH) moiety.
  • Molecular Formula: C₁₃H₂₃NO₅ (MW = 273.32 g/mol).
  • Key Difference : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but reducing stability under acidic conditions .
(c) 1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • Structure : Features a ketone (oxo) group at the 4-position instead of methyl.
  • Molecular Formula: C₁₂H₁₉NO₅ (MW = 257.28 g/mol).
  • Key Difference : The oxo group enables nucleophilic addition reactions (e.g., Grignard), unlike the inert methyl group in the target compound .

Pyrrolidine Derivatives

(a) 1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate (6e)
  • Structure : Pyrrolidine ring with 2,4-dimethyl substituents and ethyl ester.
  • Molecular Formula: C₁₅H₂₇NO₄ (MW = 285.38 g/mol).
  • Key Difference : The five-membered pyrrolidine ring induces greater ring strain, increasing reactivity compared to the six-membered piperidine .
(b) 1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate
  • Structure : Includes a formyl (-CHO) group at the 3-position.
  • Molecular Formula: C₁₂H₁₉NO₅ (MW = 257.29 g/mol).
  • Key Difference : The formyl group is highly reactive toward nucleophiles, enabling further derivatization, unlike the methyl ester in the target compound .

Pyridine Derivatives

(a) (3S,4R)-1-tert-butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
  • Structure : Pyrrolidine fused with a substituted pyridine ring.
  • Molecular Formula : C₂₁H₂₈BrN₂O₅ (MW = 477.37 g/mol).
  • Key Difference : Aromatic pyridine enhances π-π stacking interactions, useful in catalysis or materials science .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Reference
1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate C₁₃H₂₃NO₄ 273.32 4-methyl, tert-butyl, methyl esters 1009376-76-4
O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate C₁₃H₂₃NO₅ 273.32 4-hydroxyl 220182-15-0
1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate C₁₂H₁₉NO₅ 257.28 4-oxo 159299-93-1
1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate C₁₅H₂₇NO₄ 285.38 2,4-dimethyl, ethyl ester Not provided

Research Findings and Trends

  • Steric Effects : The tert-butyl group in the target compound significantly reduces nucleophilic attack at the 1-position, enhancing selectivity in multi-step syntheses .
  • Solubility : Methyl esters (e.g., target compound) exhibit better solubility in polar aprotic solvents (e.g., DMF) compared to bulkier ethyl or benzyl esters .
  • Chiral Resolution : Compounds with (3S,4R) stereochemistry (e.g., target) show higher enantiomeric excess (e.r. >95%) in asymmetric hydrogenation compared to racemic analogs .

Preparation Methods

Piperidine Ring Formation Followed by Esterification

This strategy prioritizes constructing the piperidine backbone before introducing the tert-butyl and methyl esters. Starting materials such as 4-methylpyridine-2,3-dicarboxylic acid or its esters are cyclized under reductive amination conditions to form the piperidine core. Subsequent esterification with tert-butyl and methyl groups ensures regioselectivity.

Pre-Functionalized Ester Coupling

Alternatively, pre-installing the esters on a linear precursor enables cyclization into the piperidine structure. For example, ethyl 3-(tert-butoxycarbonyl)-4-methylpent-2-enoate undergoes intramolecular aldol condensation to form the ring, followed by methylation.

Chiral Resolution and Stereochemical Control

Achieving the (3S,4R) configuration requires enantioselective synthesis or resolution of racemic intermediates.

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic ester. In a patented method, racemic methyl 4-methylpiperidine-3-carboxylate is treated with CAL-B in aqueous buffer, yielding the (3S,4R)-enantiomer with >98% enantiomeric excess (ee). The unreacted (3R,4S)-ester is recycled via base-catalyzed racemization.

Asymmetric Catalysis

Chiral catalysts like Evans’ oxazaborolidine facilitate asymmetric Diels-Alder reactions. For instance, a diene derived from tert-butyl acrylate reacts with a chiral boron catalyst to form the piperidine ring with 92% ee.

Cyclization Strategies for Piperidine Formation

Organometallic Cyclization

Nickel-catalyzed cyclization of δ-amino alkenes provides a high-yield route. A linear precursor such as N-tert-butoxycarbonyl-δ-amino pent-2-enoate undergoes cyclization in the presence of Ni(COD)₂ (10 mol%) and PPh₃, yielding the piperidine ring in 85% yield.

Reductive Amination

4-Methylglutaconate dimethyl ester reacts with tert-butylamine under hydrogenation conditions (H₂, Pd/C) to form the piperidine ring. This method achieves 78% yield but requires careful control of reaction pH to avoid epimerization.

Esterification and Protecting Group Strategies

Methyl Ester Formation

Methylation is performed using methyl iodide and potassium carbonate in DMF. For example, tert-butyl 4-methylpiperidine-3-carboxylate is treated with MeI (1.2 equiv) at 60°C for 12 hours, yielding the dimethyl ester in 91% yield.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

A continuous flow system combining enzymatic resolution and cyclization steps reduces processing time by 40%. CAL-B immobilized on silica gel achieves 99% ee at a flow rate of 0.5 mL/min.

Solvent Recycling

Toluene and THF are recovered via distillation, reducing waste by 70%. Industrial batches report a cost reduction of 30% compared to batch processes.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage Reference
Enzymatic Resolution 87 98 High stereoselectivity
Asymmetric Catalysis 85 92 No resolution step required
Organometallic Cycl. 85 99 Scalable
Reductive Amination 78 80 Low catalyst cost

Q & A

Q. What are the critical steps in synthesizing 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate?

The synthesis involves multi-step reactions, including protection/deprotection strategies and stereochemical control:

  • Step 1 : Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran/hexane at -78°C to -71°C to generate an enolate intermediate .
  • Step 2 : Acidic hydrolysis (HCl in 1,4-dioxane) to remove temporary protecting groups .
  • Step 3 : Coupling reactions with palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres to install tert-butyl and methyl ester groups .
  • Step 4 : Purification via column chromatography or distillation to isolate the product .
    Yields typically range from 58% to 99%, depending on reaction optimization .

Q. How is the stereochemical configuration (3S,4R) confirmed?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement, which resolves absolute configuration .
  • Chiral HPLC : Separates enantiomers to verify stereochemical purity.
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR and NOE correlations in 2D-NMR (ROESY) confirm spatial arrangements .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can yield be optimized in palladium-catalyzed coupling steps?

  • Catalyst selection : Use tert-butyl XPhos ligands with Pd(OAc)₂ to enhance catalytic efficiency .
  • Reaction conditions : Maintain temperatures between 40–100°C and use Cs₂CO₃ as a base to improve coupling rates .
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates .
  • Purification : Distillation under reduced pressure (45°C, 410 mbar) removes excess reagents .

Q. How are contradictions in spectroscopic data resolved during characterization?

  • 2D-NMR techniques : HSQC and HMBC correlations clarify ambiguous 13^{13}C/1^1H assignments, especially for overlapping piperidine ring signals .
  • Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to validate structural assignments .

Q. What strategies mitigate racemization during synthesis?

  • Low-temperature reactions : Conduct steps below -70°C to suppress epimerization of the (3S,4R) center .
  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidative degradation .
  • Protecting groups : tert-Butyl esters reduce steric hindrance, stabilizing the desired configuration .

Q. How is environmental impact assessed given limited ecotoxicity data?

  • QSAR modeling : Predict biodegradability and toxicity using quantitative structure-activity relationship tools (e.g., EPI Suite) .
  • Analog studies : Compare with structurally similar piperidine derivatives to estimate persistence/bioaccumulation .

Data Contradiction Analysis

Example : Conflicting 13^{13}C-NMR signals for carbonyl carbons (C=O).

  • Root cause : Dynamic rotational isomerism in the piperidine ring.
  • Resolution : Variable-temperature NMR (VT-NMR) at -40°C slows isomer interconversion, resolving split peaks .

Methodological Recommendations

  • Crystallography : Prioritize SHELXL for high-resolution refinement of chiral centers .
  • Reaction monitoring : Use LC-MS to track intermediate formation in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

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